Decuroside V
CAS No.: 96648-59-8
Cat. No.: VC7855149
Molecular Formula: C20H24O10
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96648-59-8 |
|---|---|
| Molecular Formula | C20H24O10 |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | (2R,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18-,19+/m1/s1 |
| Standard InChI Key | KLPNFWKZLQAVTH-CWMWYVAESA-N |
| Isomeric SMILES | CC(C)([C@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
| SMILES | CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O |
| Canonical SMILES | CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics of Decuroside V
Molecular Composition and Stereochemistry
Decuroside V, with the chemical name (2R,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one, belongs to the coumarin glycoside family. Its molecular formula is , yielding a molecular weight of 424.40 g/mol . The compound features seven defined stereocenters, contributing to its chiral complexity, as evidenced by nuclear magnetic resonance (NMR) spectroscopy .
The glycosidic moiety consists of a β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl unit linked to a coumarin aglycone. This configuration was confirmed through acid hydrolysis and comparative analysis with synthetic standards . The β-orientation of sugar linkages was established via -NMR coupling constants and nuclear Overhauser effect (NOE) correlations .
Physicochemical Properties
Key physicochemical parameters of Decuroside V include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | -0.8 |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 10 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 164 Ų (estimated) |
| Solubility | Soluble in DMSO, sparingly in H₂O |
The compound’s low lipophilicity (LogP = -0.8) suggests preferential solubility in polar solvents, aligning with typical glycoside behavior . Its crystalline solid form at room temperature and density of 1.58 g/cm³ facilitate storage and handling under standard laboratory conditions .
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